3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate
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Overview
Description
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate is a phenoxazine derivative known for its vibrant color and versatile applications in various scientific fields. This compound is often used as a dye and has significant roles in biological staining and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate typically involves the oxidative cyclization of appropriate precursors. One common method includes the reaction of o-substituted toluidines with 4-amino-N,N-dimethylaniline using potassium permanganate as an oxidant under controlled conditions such as temperature, pH, and reaction time . The reaction is carried out at a temperature of 95°C, pH 4.5, and a reaction time of 8 hours, yielding the desired product in high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar oxidative cyclization processes but on a larger scale. The use of environmentally friendly oxidants like potassium permanganate makes the process more sustainable and economically viable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenoxazine core.
Substitution: Substitution reactions, especially electrophilic substitutions, are common due to the presence of amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidant.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate involves its interaction with cellular components. In biological systems, it accumulates in lysosomes and can be used to assess cell viability . The compound’s photophysical properties also make it useful in photopolymerization processes, where it acts as a photocatalyst under visible light irradiation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-7-(dimethylamino)-2-methylphenazium hydrochloride:
3,6-Diamino-2,7-dimethyl-10-phenylphenazine chlorohydrate: Another phenazine derivative with applications in photocatalysis.
Uniqueness
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate stands out due to its specific functional groups, which provide unique photophysical properties and make it suitable for a broader range of applications compared to its analogs.
Properties
CAS No. |
97752-30-2 |
---|---|
Molecular Formula |
C16H17N3O4 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;formate |
InChI |
InChI=1S/C15H15N3O2.CH2O2/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;2-1-3/h4-8,16H,1-3H3;1H,(H,2,3) |
InChI Key |
WUCSJLAKXYRSKN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C.C(=O)[O-] |
Origin of Product |
United States |
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